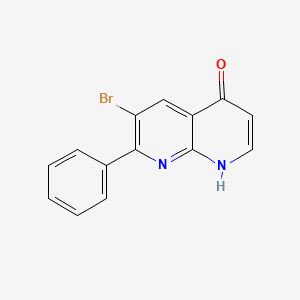

6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one

Description

6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one is a halogenated 1,8-naphthyridinone derivative characterized by a bromine atom at position 6 and a phenyl group at position 6. The 1,8-naphthyridinone scaffold is a nitrogen-containing heterocycle widely explored in medicinal chemistry due to its versatility in binding biological targets. This compound has been synthesized via multi-step protocols involving condensation reactions, bromination, and Suzuki couplings. Notably, derivatives of 1,8-naphthyridinone have demonstrated anti-cancer, anti-bacterial, and anti-inflammatory activities, positioning this compound as a candidate for combination therapies, particularly in cisplatin-resistant cancers.

Properties

Molecular Formula |

C14H9BrN2O |

|---|---|

Molecular Weight |

301.14 g/mol |

IUPAC Name |

6-bromo-7-phenyl-1H-1,8-naphthyridin-4-one |

InChI |

InChI=1S/C14H9BrN2O/c15-11-8-10-12(18)6-7-16-14(10)17-13(11)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |

InChI Key |

MAZDQRWXKGXCCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C3C(=O)C=CNC3=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.

Bromination: The bromine atom is introduced at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Phenylation: The phenyl group is introduced at the 7th position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid.

Oxidation: The ketone group at the 4th position is introduced through an oxidation reaction using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic substitution under specific conditions:

-

Aromatic substitution : Reacts with nitrogen-, oxygen-, or sulfur-based nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–130°C).

-

Halogen exchange : Bromine can be replaced by other halogens (e.g., iodine) via Finkelstein-type reactions using metal halides .

Example reaction :

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings:

These reactions are critical for introducing aryl, heteroaryl, or amino groups at the 6-position, enhancing pharmacological potential .

Cyclization and Ring-Opening Reactions

The naphthyridine core participates in cyclization to form fused polyheterocycles:

-

Gould-Jacobs cyclization : Heating in diphenyl ether (250°C) induces intramolecular cyclization, forming tricyclic structures .

-

Conard-Limpach reaction : Reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (PPA, 100°C) to yield 4-naphthyridinones .

Mechanistic pathway :

Functionalization at the 4-Oxo Position

The carbonyl group at the 4-position undergoes condensation and alkylation:

-

O-Methylation : Reacts with methyl iodide (K₂CO₃, DMF) to form 4-methoxy derivatives, enhancing solubility .

-

Schiff base formation : Condenses with aryl aldehydes in ethanol under reflux to yield imine-linked hybrids .

Stability and Reaction Optimization

Scientific Research Applications

6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and phenyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one

This analogue lacks the phenyl group at position 7 but retains the bromine at position 6.

HKL-1 (2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one)

HKL-1 features a methoxy-substituted phenyl group at position 2 and a methyl group at position 5. Unlike 6-bromo-7-phenyl, HKL-1 inhibits tubulin polymerization, inducing G2/M arrest in leukemia cells. The substitution pattern (position 2 vs. 7) highlights the critical role of substituent placement in determining mechanism of action.

7-Acetamido-1,8-naphthyridin-4(1H)-one

This derivative includes an acetamido group at position 7 instead of phenyl. While lacking direct antibacterial activity (MIC ≥ 1.024 µg/mL), it synergizes with fluoroquinolones against multi-resistant bacteria. The acetamido group’s hydrogen-bonding capacity contrasts with the hydrophobic phenyl in 6-bromo-7-phenyl, underscoring how substituent polarity influences biological roles.

Anti-Cancer Activity

- Cisplatin Sensitization : 6-Bromo-7-phenyl derivatives (e.g., compounds 6e and 6h ) enhance cisplatin efficacy in HCT116 colon cancer cells by suppressing ATR/CHK1 signaling, leading to apoptosis. In contrast, 2-phenyl derivatives (e.g., HKL-1) act via tubulin inhibition.

- IC₅₀ Values: While specific IC₅₀ data for 6-bromo-7-phenyl is unavailable, related 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridinones show modest standalone cytotoxicity (IC₅₀ > 20 µM) but significant synergy with cisplatin.

Antibiotic Modulation

However, its lipophilic phenyl group may hinder water solubility, limiting utility in bacterial membrane penetration.

Key Research Findings

Mechanistic Insights : The bromine atom in 6-bromo-7-phenyl may stabilize interactions with ATR kinase’s hydrophobic residues (e.g., Trp169), while the phenyl group facilitates π-π stacking.

Synergy with Cisplatin : Co-treatment with 6-bromo-7-phenyl derivatives and cisplatin reduces CHK1 expression by 40–50%, enhancing DNA damage-induced apoptosis.

Biological Activity

6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one is a compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, anticancer effects, and antimicrobial properties.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The molecular formula is with a molar mass of 301.14 g/mol and a predicted density of 1.57 g/cm³ .

Research indicates that derivatives of naphthyridine, including 6-bromo compounds, exhibit significant anticancer properties through various mechanisms:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. This process involves both intrinsic and extrinsic pathways that lead to cell death through caspase activation .

- Cell Cycle Arrest : Studies have demonstrated that naphthyridine derivatives can induce cell cycle arrest at various phases (G0/G1 and G2), effectively halting the proliferation of cancer cells .

Case Studies

A notable study evaluated the anticancer activity of various naphthyridine derivatives against human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 7.88 | MCF-7 |

| Doxorubicin | 4.51 | MCF-7 |

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer potential, naphthyridine derivatives have shown promising antimicrobial properties. Research indicates that compounds within this class can exhibit significant antibacterial activity against various strains, including multidrug-resistant bacteria.

Comparative Efficacy

A comparative study highlighted the efficacy of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. For example:

| Compound | Activity | Target Strain |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| Ciprofloxacin | High | Escherichia coli |

The results suggest that while traditional antibiotics like ciprofloxacin remain potent, naphthyridine derivatives could provide alternative therapeutic options against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.